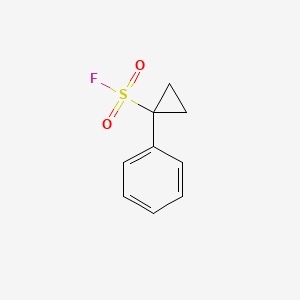
1-Phenylcyclopropane-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenylcyclopropane-1-sulfonyl fluoride is a compound of significant interest in organic chemistry due to its unique structural features and reactivity. This compound belongs to the class of sulfonyl fluorides, which are known for their stability and reactivity balance. Sulfonyl fluorides have gained attention for their applications in various fields, including drug discovery, chemical biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenylcyclopropane-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of phenylcyclopropane with sulfonyl fluoride precursors under specific conditions. For instance, a mixture of (1R,2S,3R)-2-cyano-3-phenylcyclopropane-1-sulfonyl fluoride, 4-methoxyphenol, potassium carbonate, and dry acetonitrile can be stirred at room temperature to yield the desired product .
Industrial Production Methods: Industrial production of sulfonyl fluorides often involves the use of readily available starting materials such as sulfonates or sulfonic acids. A one-pot synthesis method has been developed, which features mild reaction conditions and easy-to-operate reagents . This method allows for the efficient production of sulfonyl fluorides, including this compound, on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenylcyclopropane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be replaced by other nucleophiles, forming stable S-C, S-O, and S-N covalent linkages.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the sulfur atom, leading to different sulfonyl derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Agents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products: The major products formed from these reactions include sulfonamides, sulfones, and sulfonate esters .
Aplicaciones Científicas De Investigación
1-Phenylcyclopropane-1-sulfonyl fluoride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Phenylcyclopropane-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it an attractive target for nucleophilic attack. This reactivity allows the compound to form stable covalent bonds with specific amino acids in proteins, leading to enzyme inhibition or protein labeling . The molecular targets and pathways involved include active-site amino acids in enzymes and proteins.
Comparación Con Compuestos Similares
1-Phenylcyclopropane-1-sulfonyl fluoride can be compared with other sulfonyl fluorides, such as:
1-Bromoethene-1-sulfonyl fluoride: This compound also contains a sulfonyl fluoride group and is used in similar applications, including click chemistry and enzyme inhibition.
Sulfuryl Fluoride Gas: Used as a fluorosulfonylating reagent, it represents a concise approach for C-SO2F bond formation.
Uniqueness: this compound is unique due to its cyclopropane ring, which imparts distinct reactivity and stability compared to other sulfonyl fluorides. This structural feature makes it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H9FO2S |
|---|---|
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
1-phenylcyclopropane-1-sulfonyl fluoride |
InChI |
InChI=1S/C9H9FO2S/c10-13(11,12)9(6-7-9)8-4-2-1-3-5-8/h1-5H,6-7H2 |
Clave InChI |
WRENOOIBRMVPPG-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=CC=CC=C2)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


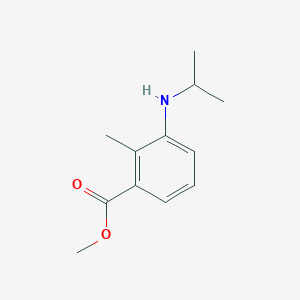
![2-(1H-1,3-Benzodiazol-1-YL)-1-[4-(propan-2-YL)phenyl]ethan-1-amine](/img/structure/B13574177.png)

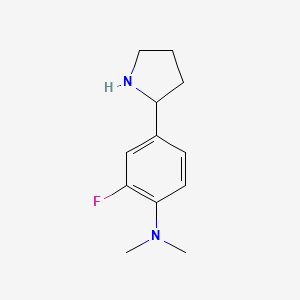
![5-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]pentanamide hydrochloride](/img/structure/B13574198.png)
![2-[(2S)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid](/img/structure/B13574199.png)
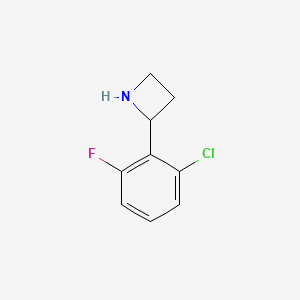
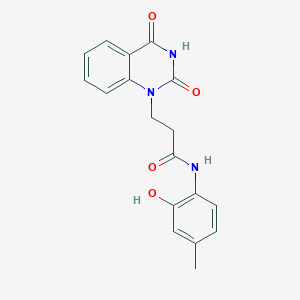
![[6a-(Trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrol-3a-yl]methanol](/img/structure/B13574210.png)
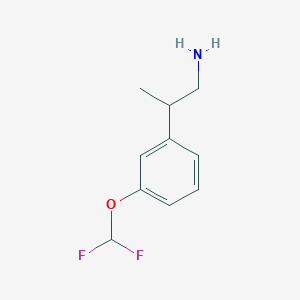


![5-methyl-N-phenyl-1H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B13574231.png)
![Benzyl 3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13574232.png)
